molecular formula C7H13F3N2O2 B3160607 1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol CAS No. 866135-58-2

1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol

Cat. No.: B3160607
CAS No.: 866135-58-2
M. Wt: 214.19 g/mol
InChI Key: KIYOFNBLUJUWLV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol is a fluorinated organic compound with the molecular formula C7H13F3N2O2. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is characterized by the presence of a trifluoromethyl group and a morpholine ring, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure allows for easy detection and analysis.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The morpholine ring can form hydrogen bonds with proteins and enzymes, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol
  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1-Trifluoro-3-(4-morpholinyl)-2-propanol

Uniqueness

1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol is unique due to the presence of both a trifluoromethyl group and a morpholine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

1,1,1-trifluoro-3-(morpholin-4-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O2/c8-7(9,10)6(13)5-11-12-1-3-14-4-2-12/h6,11,13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYOFNBLUJUWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233790
Record name 1,1,1-Trifluoro-3-(4-morpholinylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-58-2
Record name 1,1,1-Trifluoro-3-(4-morpholinylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-(4-morpholinylamino)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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